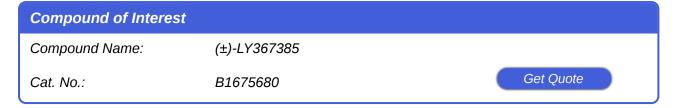


Application Notes and Protocols for the Preparation of (±)-LY367385 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation of stock solutions of (\pm)-LY367385, a selective and competitive antagonist of the metabotropic glutamate receptor 1α (mGluR1 α). Included are the physicochemical properties, solubility data, detailed protocols for stock solution preparation, and recommended storage conditions to ensure the stability and efficacy of the compound in experimental settings.

Physicochemical Properties

(\pm)-LY367385 is a potent tool for studying the physiological and pathological roles of mGluR1 α . Accurate preparation of stock solutions is the first critical step for reliable experimental results.

Property	Value	Reference
Formal Name	α-amino-4-carboxy-2-methyl- benzeneacetic acid	[1]
Molecular Formula	C10H11NO4	[1]
Molecular Weight	209.2 g/mol	[1]
Purity	≥98%	[1]
Appearance	A solid	[1]
CAS Number	198419-90-8	[1][2]
Appearance	A solid	[1]



Solubility Data

The solubility of (±)-LY367385 can vary based on the solvent and conditions such as temperature and pH. The data below has been compiled from various suppliers.

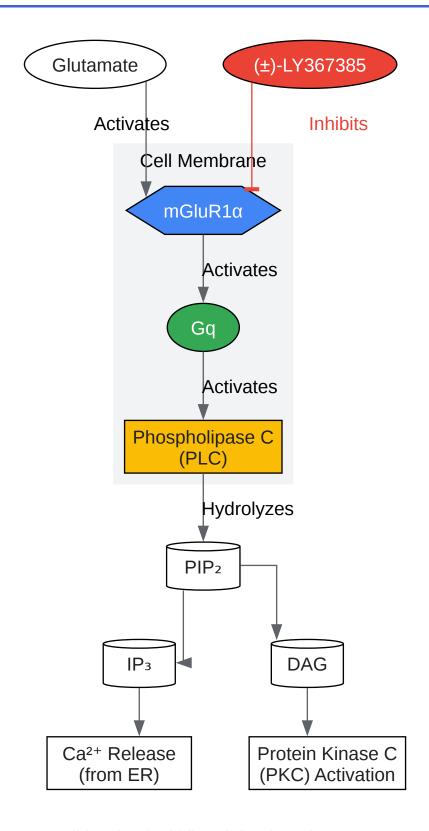
Solvent	Maximum Concentration	Conditions	Reference
Water	~20 mg/mL (~95.6 mM)	-	[1]
Water	5.56 mg/mL (26.58 mM)	Requires ultrasonic and warming to 60°C	[2]
1 eq. NaOH	10.46 mg/mL (50 mM)	Requires gentle warming and sonication	[3]
0.1 M NaOH	~20.9 mg/mL (100 mM)	-	[4]

Note on Solvents: While some organic compounds are typically dissolved in DMSO, for (\pm)-LY367385, aqueous-based solvents are recommended by most suppliers. If using water, ensure the final working solution is filtered and sterilized with a 0.22 μ m filter before use in cell culture.[2]

Signaling Pathway of mGluR1α and Inhibition by (±)-LY367385

(±)-LY367385 exerts its effects by selectively blocking the mGluR1α receptor, a Gq-coupled receptor. This inhibition prevents the downstream activation of Phospholipase C (PLC), thereby blocking the hydrolysis of phosphoinositides and subsequent intracellular signaling cascades.





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Inhibition of the mGluR1 α signaling pathway by (±)-LY367385.



Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of (±)-LY367385 in 0.1 M NaOH.

Materials:

- (±)-LY367385 solid (FW: 209.2 g/mol)
- 0.1 M Sodium Hydroxide (NaOH) solution, sterile
- Sterile conical tubes or vials
- Calibrated analytical balance
- Vortex mixer
- · Pipettes and sterile filter tips

Procedure:

- Safety First: Handle (±)-LY367385 in accordance with the Safety Data Sheet (SDS). Wear
 appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety
 glasses.
- Calculate Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass:
 - Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 100 mmol/L x 0.001 L x 209.2 g/mol x 1000 mg/g = 20.92 mg
- Weigh Compound: Accurately weigh 20.92 mg of (±)-LY367385 solid and transfer it to a sterile conical tube.
- Dissolution: Add 1 mL of sterile 0.1 M NaOH to the tube containing the compound.

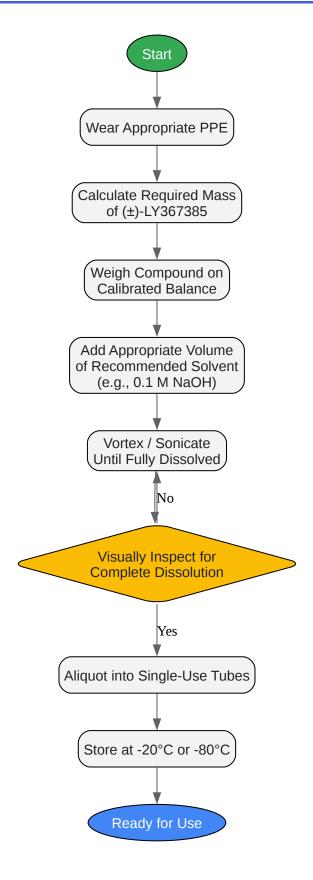


- Mix Thoroughly: Cap the tube securely and vortex until the solid is completely dissolved.
 Gentle warming or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- Storage:
 - Short-term: Aqueous solutions of (±)-LY367385 are not recommended for storage for more than one day.[1]
 - Long-term: For longer storage, aliquot the stock solution into smaller, single-use volumes
 to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for
 up to six months.[4][5] Before use, equilibrate the aliquot to room temperature and ensure
 the compound is fully dissolved.[4]

Experimental Workflow

The following diagram outlines the general workflow for preparing (±)-LY367385 stock solutions.





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Workflow for the preparation of (±)-LY367385 stock solutions.



Molarity and Mass Calculation Quick Reference

This table provides pre-calculated mass values for preparing common stock solution concentrations. The molecular weight used for calculations is 209.2 g/mol .

Target Concentration	Volume	Mass of (±)-LY367385 Required
1 mM	1 mL	0.209 mg
5 mL	1.046 mg	
10 mL	2.092 mg	
10 mM	1 mL	2.092 mg
5 mL	10.46 mg	
10 mL	20.92 mg	_
50 mM	1 mL	10.46 mg
2 mL	20.92 mg	
100 mM	1 mL	20.92 mg
2 mL	41.84 mg	

These application notes and protocols are intended to serve as a guide. Researchers should always refer to batch-specific information provided by the supplier and optimize protocols based on their specific experimental needs.

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References

1. cdn.caymanchem.com [cdn.caymanchem.com]



- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. LY 367385 | mGluR1a antagonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
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